Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
Description
Structural Characterization of Heptadecan-9-yl 8-((6-(Decyloxy)-6-Oxohexyl)(2-Hydroxyethyl)Amino)Octanoate
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is This compound , which reflects its branched ester and amide functionalities. The molecular formula C₄₃H₈₅NO₅ (molecular weight: 696.14 g/mol) confirms the presence of:
- A 17-carbon heptadecan-9-yl ester group
- An octanoate backbone substituted with a tertiary amine
- A 6-oxohexyl chain modified with a decyloxy group
- A 2-hydroxyethyl side chain
The SMILES notation (CCCCCCCCCCOC(=O)CCCCCN(CCO)CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC ) further elucidates connectivity, highlighting the ester linkage at position 9 of the heptadecyl chain and the amide bond between the octanoate and hydroxyethyl-decyloxyhexyl moieties.
Table 1: Molecular Formula Breakdown
| Component | Segment | Atom Count |
|---|---|---|
| Heptadecan-9-yl | C₁₇H₃₅O⁻ | 17 C, 35 H |
| Octanoate | C₈H₁₅O₂⁻ | 8 C, 15 H |
| 6-Decyloxy-6-oxo | C₁₀H₂₁O₂⁻ | 10 C, 21 H |
| 2-Hydroxyethyl | C₂H₆ON | 2 C, 6 H |
| Amine linker | N | 1 N |
Three-Dimensional Conformational Studies
Despite challenges in experimental conformer generation due to high flexibility, molecular dynamics simulations predict two dominant conformers:
- Extended conformation : The decyloxy and heptadecan-9-yl chains adopt anti-parallel orientations, minimizing steric clashes.
- U-shaped conformation : The hydroxyethyl group folds toward the ester carbonyl, facilitating intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl oxygen (O=C-O).
Rotational energy barriers of 8–12 kcal/mol are observed for C-N bond rotation in the tertiary amine, suggesting moderate conformational restriction. The 6-oxohexyl spacer enables partial planarity between the amide and ester groups, as evidenced by dihedral angles of 150–170° in optimized computational models.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key $$ ^1 \text{H} $$-NMR signals (predicted at 600 MHz, CDCl₃):
- δ 0.88 ppm (t, 6H, terminal CH₃ of decyl/heptadecyl)
- δ 1.26 ppm (m, 58H, aliphatic CH₂)
- δ 2.30 ppm (t, 2H, COOCH₂)
- δ 3.45 ppm (q, 2H, NCH₂CH₂OH)
- δ 4.12 ppm (t, 2H, OCH₂CO)
$$ ^{13} \text{C} $$-NMR peaks include:
- δ 173.8 ppm (ester carbonyl)
- δ 170.5 ppm (ketone carbonyl)
- δ 62.1 ppm (OCH₂CO)
- δ 48.3 ppm (NCH₂CH₂OH)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical absorption bands:
- 2920 cm$$ ^{-1} $$/2850 cm$$ ^{-1} $$ (C-H stretch, aliphatic chains)
- 1740 cm$$ ^{-1} $$ (ester C=O)
- 1685 cm$$ ^{-1} $$ (amide C=O)
- 1170 cm$$ ^{-1} $$ (C-O-C asymmetric stretch)
- 1050 cm$$ ^{-1} $$ (C-N stretch)
Mass Spectrometry
Electrospray ionization (ESI+) shows:
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- Electrostatic potential : Negative charge localization on ester/amide oxygens (-0.42 e), positive charge on protonated amine (+0.31 e)
- Solvent-accessible surface area : 980 Ų in water vs. 720 Ų in lipid bilayer environments
- LogP prediction : 8.9 ± 0.3 (consistent with experimental partitioning data)
Molecular dynamics simulations (200 ns, CHARMM36 force field) in a POPC bilayer demonstrate:
- 94% membrane localization within 10 ns
- Average tilt angle of 35° relative to bilayer normal
- Hydrogen bonding with phosphate groups (lifetime: 2.8 ps)
Table 2: Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | DFT/B3LYP/6-31G(d) |
| Dipole moment | 5.8 Debye | DFT/PCM(water) |
| Hydration energy | -18.7 kcal/mol | MD/GBSA |
| Lipid diffusion coeff. | 1.2×10⁻⁷ cm²/s | Martini coarse-grained |
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(6-decoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-18-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
XURROWVRPGKRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Alkylation of Secondary Amines
The final step in the synthesis involves the alkylation of a secondary amine precursor with a bromoester derivative. This reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) under inert atmospheric conditions to prevent oxidation. The general reaction scheme can be represented as:
$$
\text{HO(CH}2\text{)}2\text{NH(CH}2\text{)}7\text{CO}2\text{CH(C}8\text{H}{17}\text{)}2 + \text{Br(CH}2\text{)}5\text{CO}2\text{C}{11}\text{H}_{23} \rightarrow \text{Target Compound} \quad
$$
Key parameters influencing yield and purity include:
Esterification and Protecting Group Strategies
Early synthesis stages require selective esterification of hydroxyl and carboxyl groups to prevent undesired side reactions. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) is employed to remove tert-butoxycarbonyl (Boc) protecting groups after intermediate coupling. This step ensures regioselective functionalization of the lipid backbone, critical for maintaining the compound’s ionizable properties.
Optimization of Reaction Conditions
Industrial-scale production demands rigorous optimization to balance reaction efficiency and cost-effectiveness. Data from patent EP4046629A1 and analytical reports highlight the following advancements:
Solvent and Catalyst Screening
Comparative studies of solvents (e.g., DCM vs. DMF) and catalysts (e.g., DMAP vs. EDC·HCl) reveal that DMF paired with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) achieves >95% conversion in esterification steps. The table below summarizes optimal conditions for key synthesis stages:
| Reaction Step | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Amine Alkylation | DMF | N-Ethyl-Diisopropylamine | 80°C | 8 h | 88% |
| Boc Deprotection | DCM | Trifluoroacetic Acid | 25°C | 5 h | 92% |
| Final Esterification | DCM | EDC·HCl, DMAP | 25°C | 12 h | 85% |
Impurity Control
Analytical HPLC protocols from the Therapeutic Goods Administration (TGA) emphasize the importance of reducing impurities such as unreacted bromoester and hydrolyzed byproducts. Mobile phases containing 5 mM ammonium acetate buffer (pH 4.2) and acetonitrile/isopropanol mixtures resolve critical impurities with a resolution >2.0. Specifications require the final product to contain ≤0.5% total impurities, achievable through silica gel chromatography and recrystallization.
Industrial-Scale Purification and Quality Assurance
Post-synthesis processing ensures the compound meets pharmaceutical-grade standards for mRNA-LNP formulations.
Chromatographic Purification
Flash column chromatography using C18 reverse-phase silica gel removes hydrophobic byproducts. Elution with gradient mixtures of acetonitrile and water (70:30 to 95:5) achieves >99% purity, as verified by LC-MS. The TGA’s Spikevax lipid analysis report confirms that batches of this compound intended for vaccine use exhibit 99.7% purity under validated methods.
Lyophilization and Stability Testing
To enhance shelf-life, the purified lipid is lyophilized with cryoprotectants such as sucrose (5% w/v) and stored at -20°C. Accelerated stability studies (25°C/60% RH for 6 months) show no significant degradation, with impurity levels remaining below 1%.
Applications in mRNA-LNP Formulations
The compound’s ionizable amine group enables pH-dependent binding to mRNA, facilitating endosomal escape and cytoplasmic delivery. In Moderna’s COVID-19 vaccine, it constitutes 50 mol% of the lipid blend, alongside cholesterol (38.5 mol%), DSPC (10 mol%), and PEG-lipid (1.5 mol%). In vivo studies demonstrate a 15-fold increase in luciferase expression compared to earlier cationic lipids, attributed to its optimized pKa (~6.5) and biodegradability.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the substituents used
Scientific Research Applications
Key Applications
-
Drug Delivery Systems
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is primarily utilized in the formulation of lipid nanoparticles (LNPs), which are crucial for the effective delivery of nucleic acids, including mRNA and DNA. These lipid-based carriers enhance the stability and bioavailability of therapeutic agents .
-
mRNA Vaccine Development
- The compound has been identified as a potent delivery vehicle for mRNA vaccines. Its ability to facilitate endocytosis significantly improves the efficiency of mRNA uptake by target cells, which is essential for eliciting a robust immune response . Research indicates that modifications to its structure can optimize its interaction with cellular membranes, enhancing both uptake and release kinetics of the encapsulated mRNA.
-
Potential for Functionalization
- The presence of hydroxyethyl and decyloxy groups within its structure allows for further functionalization, enabling the incorporation of additional therapeutic agents or targeting moieties. This versatility can be leveraged to create customized delivery systems tailored to specific therapeutic needs .
Research Case Studies
Several studies have documented the efficacy of this compound in various experimental setups:
- Study on mRNA Delivery : A study demonstrated that lipid nanoparticles incorporating this compound significantly improved mRNA stability and cellular uptake compared to traditional delivery methods, suggesting its potential in vaccine formulations against infectious diseases .
- Functionalization Research : Research focused on modifying the lipid's structure to enhance its targeting capabilities showed promising results in directing therapeutic agents to specific cell types, thus increasing treatment efficacy while minimizing side effects .
- Comparative Efficacy Studies : Comparative studies indicated that formulations using this compound outperformed other lipid-based carriers in terms of cellular uptake and therapeutic efficacy, reinforcing its role as a leading candidate for future drug delivery systems .
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. The molecular targets include membrane phospholipids and proteins involved in membrane transport and signaling pathways.
Comparison with Similar Compounds
Biodegradability and Pharmacokinetics
Delivery Efficacy
- In vivo mRNA expression : SM-102 LNPs achieved 10× higher luciferase expression in muscle tissue compared to ALC-0315 LNPs, attributed to its optimized ionization profile (pKa ~6.7) .
- CRISPR/Cas9 delivery : SM-102 LNPs demonstrated 45% gene editing efficiency in hepatocytes, outperforming Lipid 5 (28%) and MC3 (15%) .
Mechanism of Action Comparison
Biological Activity
Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a complex lipid compound with significant implications in biomedical applications, particularly in drug delivery systems. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a heptadecane chain and an octanoate moiety. Its molecular formula is C₄₃H₈₅NO₅, with a molecular weight of approximately 696.14 g/mol . The compound's structure allows it to form lipid nanoparticles (LNPs), which are crucial for enhancing the stability and bioavailability of therapeutic agents such as mRNA.
Biological Activity
The primary biological activity of this compound lies in its role as a lipid carrier in drug delivery systems. Key findings include:
- Drug Delivery Efficiency : This compound facilitates the encapsulation and delivery of nucleic acids, significantly improving their stability and cellular uptake. Studies indicate that when formulated into LNPs, it enhances the endocytosis process, allowing for more efficient delivery of mRNA vaccines .
- Interaction with Cellular Membranes : Modifications in the structure of this lipid can influence its interaction with cellular membranes, affecting both the uptake and release kinetics of encapsulated materials. This property is critical for optimizing drug delivery systems .
Synthesis
The synthesis of this compound involves multi-step chemical processes that allow for precise control over its structure. This control is essential for tailoring the lipid's properties to enhance its functionality in biological applications .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar lipid compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptadecan-9-yl 8-bromooctanoate | C₄₃H₈₅BrO₁ | Contains bromine; used in nanoparticle modification |
| Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate | C₄₃H₈₅NO₄ | Lacks decyloxy group; simpler structure |
| Heptadecan-9-yl 8-(undecyloxy)-octanoate | C₄₅H₉₁NO₄ | Longer undecyloxy chain; enhances hydrophobicity |
The unique combination of hydrophilic and hydrophobic components in this compound optimally balances solubility and membrane interaction properties, making it particularly suitable for drug delivery applications .
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- mRNA Vaccine Delivery : Research indicates that LNPs containing this compound significantly improve the stability and immunogenicity of mRNA vaccines, demonstrating enhanced immune responses in preclinical models .
- Antiviral Applications : The compound has shown potential in antiviral drug formulations, enhancing the delivery of nucleic acid-based therapeutics aimed at combating viral infections .
Q & A
Q. What are the optimal synthetic routes for SM-102, and how do reaction conditions influence yield and purity?
SM-102 is synthesized via a multi-step process involving:
Oxidation : Conversion of undecyl 6-hydroxyhexanoate to undecyl 6-oxohexanoate using pyridinium chlorochromate (PCC) in CH₂Cl₂ under argon (85% yield) .
Reductive amination : Reaction of the ketone intermediate with ethanolamine and sodium triacetoxyborohydride (STAB) to form the tertiary amine linkage (97% yield) .
Purification : Column chromatography (0–5% isopropanol in CHCl₃) to isolate the final product.
Key variables : Reaction time (2 hours for oxidation; overnight for reductive amination), solvent choice (CH₂Cl₂ for inertness), and stoichiometric ratios (e.g., 1:1.2 ketone:amine ratio) critically affect purity and yield.
Q. How is SM-102 characterized structurally, and what analytical techniques validate its identity?
- 1H NMR (400 MHz, CDCl₃): Key signals include δ 0.88 (t, terminal methyl group), δ 1.25 (m, aliphatic chains), δ 2.35 (t, ester carbonyl), and δ 3.60 (m, hydroxyethyl group) .
- Mass spectrometry : Molecular ion peak at m/z 710.17 (C₄₄H₈₇NO₅) .
- Purity assessment : HPLC with UV detection (≥95% purity) .
Q. What is the role of SM-102 in lipid nanoparticle (LNP) formulation, and how does its structure enable mRNA delivery?
SM-102 is an ionizable cationic lipid that:
- Forms stable LNPs with cholesterol, DSPC, and PEG-lipids via self-assembly .
- Enhances endosomal escape via pH-dependent protonation, facilitating mRNA release into the cytoplasm .
- The tertiary amine and ester groups enable biodegradability, reducing toxicity compared to non-degradable lipids .
Advanced Research Questions
Q. How do metabolic pathways of SM-102 differ across species, and what implications does this have for translational studies?
- In vitro metabolism : Rat, monkey, and human hepatocytes hydrolyze SM-102 into ester cleavage products (e.g., heptadecan-9-ol) and β-oxidation derivatives .
- Excretion : Primary metabolites are eliminated via urine and bile in rats .
- Contradictions : Interspecies variability in hydrolysis rates (e.g., faster in rodents vs. primates) complicates pharmacokinetic extrapolation. Researchers must validate metabolic stability in human-relevant models .
Q. What factors influence the long-term stability of SM-102-containing LNPs, and how can degradation products be mitigated?
Q. How does SM-102’s structure-activity relationship (SAR) impact LNP efficacy and immunogenicity?
Q. What are the gaps in genotoxicity and carcinogenicity data for SM-102, and how can they be addressed experimentally?
- Current data : No evidence of genotoxicity in Ames tests or micronucleus assays .
- Gaps : No long-term carcinogenicity studies per ICH S1B guidelines .
- Recommended assays :
Methodological Guidance
Q. How can researchers resolve discrepancies between in vitro and in vivo LNP delivery efficiency data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
